molecular formula C9H10N2O4S B2632224 N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide CAS No. 51550-67-5

N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Cat. No.: B2632224
CAS No.: 51550-67-5
M. Wt: 242.25
InChI Key: JXRKAUUABLFZHX-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide ( 51550-67-5) is a high-purity benzoxazole sulfonamide derivative supplied for research and development purposes. This compound, with a molecular formula of C9H10N2O4S and a molecular weight of 242.25 g/mol, is a structurally defined scaffold in organic and medicinal chemistry research . Benzoxazole sulfonamide cores are of significant interest in the development of pharmacologically active compounds, with documented applications in the synthesis of molecules investigated for a range of biological activities . The presence of both the benzoxazole ring and the sulfonamide functional group in a single molecule makes it a valuable intermediate for constructing more complex chemical entities. The related class of 1,2-benzisoxazoles is known to undergo interesting photochemical isomerization reactions and reductive cleavage, providing utility in synthetic methodology studies . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should consult the Safety Data Sheet (SDS) before use and handle this material in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

N,N-dimethyl-2-oxo-3H-1,3-benzoxazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c1-11(2)16(13,14)6-3-4-7-8(5-6)15-9(12)10-7/h3-5H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRKAUUABLFZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves the reaction of 2-aminophenol with dimethyl sulfate to form N,N-dimethyl-2-aminophenol. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfonamide group, followed by cyclization to form the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfonic acids, and substituted benzoxazole compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Chemistry

N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to derivatives with enhanced properties.

Biology

Research has indicated that this compound exhibits potential as an enzyme inhibitor or receptor modulator. It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways and signal transduction.

Medicine

The compound has garnered attention for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that it possesses significant antibacterial and antifungal properties against pathogens such as Staphylococcus aureus and Candida albicans.
  • Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. For instance, it demonstrated an IC₅₀ value of 25.72 μM against MCF-7 breast cancer cells .

Industry

In industrial applications, this compound is utilized in the production of dyes, pigments, and other specialty chemicals due to its stable chemical structure and reactive functional groups.

Anticancer Effects

A study conducted by Ribeiro Morais et al. evaluated the anticancer activity of various benzoxazole derivatives including this compound. The findings highlighted significant tumor growth suppression in vivo models .

Antimicrobial Efficacy

A comprehensive evaluation of antimicrobial properties was performed on several benzoxazole derivatives. Modifications in the benzoxazole structure were found to enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide with related sulfonamide-containing benzoxazole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₉H₁₁N₃O₄S 257.27 g/mol N,N-dimethyl, 6-sulfonamide Discontinued; potential synthetic intermediate
N-(2-Hydroxyethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide C₉H₁₀N₂O₅S 258.25 g/mol 6-sulfonamide, 2-hydroxyethyl Enhanced solubility due to polar hydroxyl group
N-Benzyl-N,3-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide C₁₆H₁₇N₃O₄S 347.39 g/mol N-benzyl, N,3-dimethyl, 6-sulfonamide Increased steric bulk; potential CNS activity
4-Bromo-N-(6-methoxy-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-methylbenzenesulfonamide C₁₉H₂₁BrN₄O₅S 521.36 g/mol Bromo, methoxy, methyl substituents Antibacterial/antifungal candidate
N,N-Dibutyl-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide C₁₅H₂₂N₂O₄S 326.41 g/mol N,N-dibutyl, 3-methyl Improved lipophilicity for membrane permeability

Key Differentiators

  • Lipophilicity : N,N-dimethyl and N,N-dibutyl derivatives exhibit higher logP values compared to polar analogs like the hydroxyethyl variant, impacting bioavailability .
  • Steric effects : Bulky substituents (e.g., benzyl) may hinder binding to enzymatic pockets but improve selectivity in receptor-ligand interactions .
  • Synthetic accessibility : Halogenated derivatives require multi-step syntheses, whereas dimethyl or hydroxyethyl analogs are simpler to prepare .

Biological Activity

N,N-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a synthetic compound that belongs to the class of benzoxazole derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O3S, with a molecular weight of 220.29 g/mol. The structure includes a benzoxazole ring which is crucial for its biological activity.

1. Antibacterial Activity

Several studies have evaluated the antibacterial properties of this compound against various bacterial strains.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound exhibited significant antibacterial activity against Staphylococcus aureus at a MIC of 32 µg/mL, indicating its potential as an antibacterial agent.

2. Antifungal Activity

Research has also demonstrated the antifungal properties of this compound.

Table 2: Antifungal Activity Data

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

The compound showed promising antifungal activity against Candida albicans with a MIC of 16 µg/mL.

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

Case Study:
A study investigated the effects of this compound on human breast cancer (MCF-7) cells. The results indicated that treatment with the compound led to a decrease in cell viability and induced apoptosis in a dose-dependent manner.

Table 3: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-725
HeLa30

The IC50 value for MCF-7 cells was found to be 25 µM, suggesting significant anticancer activity.

The proposed mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways critical for bacterial and fungal growth, as well as cancer cell proliferation. Further studies are required to elucidate the precise molecular targets.

Q & A

Q. Table 1: Representative Spectral Data for Analogous Compounds

TechniqueKey Peaks/ParametersReference
IRS=O: 1320 cm⁻¹; C=O: 1695 cm⁻¹
¹H NMRN–CH₃: δ 3.1 ppm (s, 6H)
X-rayC–S bond: 1.76 Å; Dihedral: 4.8°

Advanced: How does structural modification of the benzoxazole-sulfonamide scaffold influence antibacterial activity?

Answer:

  • Electron-withdrawing substituents (e.g., trifluoromethyl at position 5) enhance activity by increasing electrophilicity, with MIC values of 2–8 µg/mL against Staphylococcus aureus .
  • N-Alkylation : Bulky aryl groups reduce potency due to steric hindrance, while small alkyl groups (e.g., methyl) improve membrane permeability .
    Methodological Note : Antibacterial assays use agar dilution (CLSI guidelines) and broth microdilution (96-well plates) with ciprofloxacin as a positive control .

Advanced: What computational and experimental approaches elucidate its enzyme inhibitory mechanisms?

Answer:

  • Molecular Docking : Predicts binding to lipoxygenase (PDB: 3V99) via hydrogen bonds with Arg101 (distance: 2.1 Å) and hydrophobic interactions with Leu408 .
  • Kinetic Assays : IC₅₀ values (~15 µM) are determined using UV-Vis spectroscopy to monitor substrate (linoleic acid) conversion at 234 nm .
    Contradiction Analysis : Discrepancies in reported IC₅₀ values (10–25 µM) may arise from assay conditions (e.g., pH, enzyme purity) .

Advanced: How do crystallographic studies inform its conformational flexibility and drug design?

Answer:

  • Torsional Angles : The sulfonamide group adopts a gauche conformation (torsion angle: 65–75°), optimizing hydrogen bonding with biological targets .
  • Packing Analysis : Intermolecular C–H···O interactions stabilize the crystal lattice, suggesting solid-state stability for formulation .

Basic: What purity criteria and analytical protocols ensure compound quality?

Answer:

  • HPLC : Purity ≥98% (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .
  • Elemental Analysis : Acceptable C/H/N deviations <0.4% from theoretical values .

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